molecular formula C6H5BrClN B1379017 3-Bromo-4-chloro-5-methylpyridine CAS No. 1261786-46-2

3-Bromo-4-chloro-5-methylpyridine

Cat. No.: B1379017
CAS No.: 1261786-46-2
M. Wt: 206.47 g/mol
InChI Key: LBZUNPHQQIYQGV-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Mechanism of Action

Target of Action

3-Bromo-4-chloro-5-methylpyridine is primarily used as a building block in the synthesis of various organic compounds . It is often utilized in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst. For example, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with p38α mitogen-activated protein kinase (MAP kinase), a serine/threonine kinase involved in modulating cellular responses to extracellular signals . The interaction with p38α MAP kinase can lead to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β, making it a potential candidate for therapeutic applications in inflammatory diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAP kinase can alter the signaling pathways involved in inflammation and stress responses . Additionally, this compound has been shown to affect the expression of genes related to cytokine production and cellular stress responses, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α MAP kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and modulation of gene expression related to inflammation and stress responses . The compound’s ability to inhibit enzyme activity and alter gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of p38α MAP kinase activity and prolonged modulation of cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and minimizing its potential toxicity. Additionally, this compound’s impact on metabolic flux and metabolite levels has been studied, revealing its influence on cellular energy metabolism and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific compartments .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables this compound to interact with its molecular targets, including p38α MAP kinase, and modulate cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methylpyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-5-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the halogens.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation Reactions: Carboxylic acids or aldehydes.

Scientific Research Applications

3-Bromo-4-chloro-5-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: The compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-4-methylpyridine
  • 3-Bromo-5-methylpyridine
  • 4-Bromo-3-chloro-5-methylpyridine

Comparison: 3-Bromo-4-chloro-5-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and yield in synthetic applications.

Properties

IUPAC Name

3-bromo-4-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZUNPHQQIYQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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